Cas no 61698-34-8 (1H-Imidazole-4,5-dimethanol, 2-(3-methylphenyl)-)
61698-34-8 structure
Product Name:1H-Imidazole-4,5-dimethanol, 2-(3-methylphenyl)-
CAS-nummer:61698-34-8
MF:C12H14N2O2
MW:218.251762866974
CID:469531
PubChem ID:22764400
Update Time:2025-04-19
1H-Imidazole-4,5-dimethanol, 2-(3-methylphenyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1H-Imidazole-4,5-dimethanol, 2-(3-methylphenyl)-
- [4-(hydroxymethyl)-2-(3-methylphenyl)-1H-imidazol-5-yl]methanol
- SCHEMBL11622097
- DTXSID50628238
- 61698-34-8
- 2-m-tolyl-4,5-dihydroxymethyl imidazole
- MORJXSSLQYWCHC-UHFFFAOYSA-N
- [2-(3-Methylphenyl)-1H-imidazole-4,5-diyl]dimethanol
-
- Inchi: 1S/C12H14N2O2/c1-8-3-2-4-9(5-8)12-13-10(6-15)11(7-16)14-12/h2-5,15-16H,6-7H2,1H3,(H,13,14)
- InChI-sleutel: MORJXSSLQYWCHC-UHFFFAOYSA-N
- LACHT: OCC1=C(CO)N=C(C2C=CC=C(C)C=2)N1
Berekende eigenschappen
- Exacte massa: 218.10562
- Monoisotopische massa: 218.105527694g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 3
- Complexiteit: 225
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 0.4
- Topologisch pooloppervlak: 69.1Ų
Experimentele eigenschappen
- PSA: 69.14
1H-Imidazole-4,5-dimethanol, 2-(3-methylphenyl)- Gerelateerde literatuur
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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4. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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